molecular formula C9H10BrNO4 B3198715 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene CAS No. 1016508-18-1

1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene

Cat. No. B3198715
CAS RN: 1016508-18-1
M. Wt: 276.08 g/mol
InChI Key: DPLFZEACROQTCN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1-(2-Bromoethoxy)-2-bromobenzene”, have been reported. It is a clear liquid with a stench. Its melting point ranges from 35 - 36 °C and its boiling point ranges from 160 - 162 °C at 16 mmHg .

Scientific Research Applications

Synthesis and Structural Properties

Synthesis of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene The compound serves as an intermediate in the synthesis of medical compounds, such as dofetilide, used in treating arrhythmia. The synthesis involves a Williamson Reaction from 4-nitrophenol and 1,2-dibromoethane, with various factors like reaction temperature, solvent, time, and proportions being crucial to the process Zhai Guang-xin, 2006.

Structural Analysis The structures of methoxybenzene derivatives, including 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene, have been studied to understand their molecular configurations. These structures are crucial in determining the physical and chemical properties of the compounds. Molecules of certain derivatives are planar, while steric hindrance in others causes deviations from planarity. Such structural insights are fundamental in the solid formation and the understanding of molecular interactions H. Fun et al., 1997.

Applications in Synthesis and Chemical Reactions

Intermediate in Synthesis The compound is used in various synthetic processes to produce other chemical compounds. The synthesis process involves multiple steps, where the reaction conditions and yield factors are critically analyzed. Ensuring high yields in each step is pivotal for the efficiency of the process Cai‐Guang Jian, 2000.

Chemical Modifications and Derivatives The chemical structure of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene allows for various chemical modifications, leading to the formation of different derivatives. These derivatives have unique properties and applications, making the compound versatile in chemical synthesis J. Richey et al., 1975.

Safety and Hazards

The safety data sheet for a similar compound, “1-(2-Bromoethoxy)-2-bromobenzene”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A compound similar to “1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene”, namely “1-Bromo-2-(2-methoxyethoxy)ethane”, has been used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . This suggests potential future directions in the field of fluorescence microscopy.

properties

IUPAC Name

1-(2-bromoethoxy)-4-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-14-7-2-3-9(15-5-4-10)8(6-7)11(12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLFZEACROQTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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